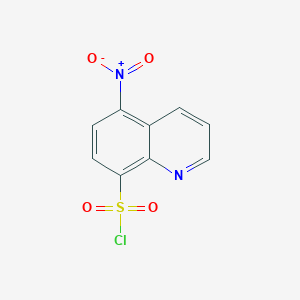

5-Nitroquinoline-8-sulfonyl chloride

説明

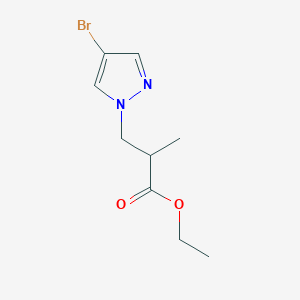

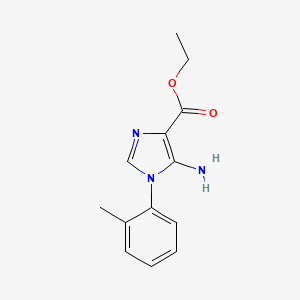

5-Nitroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H5ClN2O4S . It is a yellow powder and has a molecular weight of 272.67 .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H5ClN2O4S/c10-17(15,16)8-4-3-7(12(13)14)6-2-1-5-11-9(6)8/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound has a melting point of 105-106 degrees Celsius . It is sparingly soluble in water but soluble in organic solvents such as chloroform.科学的研究の応用

Synthesis and Characterization

5-Nitroquinoline-8-sulfonyl chloride is involved in the synthesis of various sulfonamides and their complexes, particularly with metals like nickel and copper. For instance, its reaction with 8-aminoquinoline and metal salts leads to the formation of corresponding complexes, such as Ni(II) complexes where sulfonamides act as bidentate ligands (Macías et al., 2002). These complexes exhibit distinct spectroscopic and magnetic properties.

Catalysis in Sulfonylation Reactions

This compound is utilized in catalysis, specifically in copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds. This process leads to the synthesis of sulfone compounds, including potential radioligands for PET imaging of serotoninergic receptors. The reaction showcases broad substrate scope and moderate to good yield, and involves a radical process (Li et al., 2016).

Anticancer Research

In anticancer research, compounds bearing sulfonamide fragments synthesized from reactions involving this compound have been studied. These compounds, such as N-(quinolin-8-yl)-4-nitro-benzenesulfonamide, have shown potential in inducing apoptosis in cancer cells. The mechanism involves activation of pro-apoptotic genes and signaling pathways like p38/ERK phosphorylation (Cumaoğlu et al., 2015).

Photoluminescence Studies

This compound is used in the preparation of materials for photoluminescence studies. For example, it has been used to attach 8-Hydroxyquinoline to mesoporous silica, forming materials whose environmental effects on emission spectra have been thoroughly investigated (Badiei et al., 2011).

作用機序

Target of Action

It is known that similar compounds, such as nitroxoline, are active against bacterial gyrases

Mode of Action

Nitroxoline, a related compound, is known to inhibit type 2 methionine aminopeptidase (metap2) protein, which is involved in angiogenesis . Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth

Biochemical Pathways

It’s known that nitroxoline and similar compounds can inhibit the citric acid cycle as well as synthesis of dna, rna, and protein

Pharmacokinetics

The compound’s molecular weight is 272.67 , which may influence its bioavailability and pharmacokinetic profile

Result of Action

It’s known that nitroxoline and similar compounds can increase reactive oxygen species (ros) production over controls, especially when cu 2+ was added

Action Environment

It’s known that the synthesis of similar compounds can be influenced by various factors, including the use of microwave, clay or other catalysts, solvent-free reaction conditions, ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (uv radiation)

特性

IUPAC Name |

5-nitroquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O4S/c10-17(15,16)8-4-3-7(12(13)14)6-2-1-5-11-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCSHDSCDLKMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)

![N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine](/img/structure/B1427930.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B1427933.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1427935.png)

![N-[(3-bromophenyl)methyl]cyclobutanamine](/img/structure/B1427936.png)

![{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine](/img/structure/B1427937.png)